cIAP1 Ligand-Linker Conjugates 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

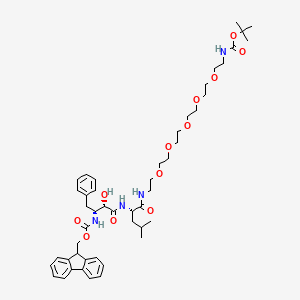

Structure

2D Structure

Properties

Molecular Formula |

C48H68N4O12 |

|---|---|

Molecular Weight |

893.1 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C48H68N4O12/c1-34(2)31-42(44(54)49-19-21-58-23-25-60-27-29-62-30-28-61-26-24-59-22-20-50-46(56)64-48(3,4)5)51-45(55)43(53)41(32-35-13-7-6-8-14-35)52-47(57)63-33-40-38-17-11-9-15-36(38)37-16-10-12-18-39(37)40/h6-18,34,40-43,53H,19-33H2,1-5H3,(H,49,54)(H,50,56)(H,51,55)(H,52,57)/t41-,42+,43+/m1/s1 |

InChI Key |

YPBVTVZTYUUOCC-PYHIYFCPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Rational Design and Synthetic Methodologies of Ciap1 Ligand Linker Conjugates 10

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a primary tool for both the purification and purity assessment of cIAP1 Ligand-Linker Conjugates 10. Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the compound.

Table 1: Representative HPLC Parameters for Purification and Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Detection | UV at 254 nm |

The retention time in the HPLC chromatogram provides a characteristic signature for the compound, and the peak area is used to quantify its purity.

Spectroscopic Methods

Spectroscopic methods are essential for elucidating the chemical structure of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the conjugate and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique used for this class of molecules. The observed mass-to-charge ratio (m/z) is compared with the calculated value to verify the identity of the compound.

Table 2: Representative Spectroscopic Data for Characterization

| Technique | Data |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the IAP ligand, the aliphatic protons of the linker, and the terminal functional group. |

| ¹³C NMR | Signals confirming the carbon framework of the entire conjugate. |

| Mass Spectrometry (ESI-MS) | Calculated Molecular Weight: 893.07; Observed m/z corresponding to [M+H]⁺. |

The combination of these chromatographic and spectroscopic methods provides a comprehensive characterization of this compound, ensuring its suitability for use in further research applications such as the development of novel SNIPERs. medchemexpress.com

Mechanistic Elucidation of Ciap1 Ligand Linkates 10 Action

Engagement of cIAP1 E3 Ubiquitin Ligase

The fundamental first step in the action of cIAP1 Ligand-Linker Conjugates 10 is the specific engagement of the cIAP1 E3 ubiquitin ligase. This interaction is critical as it serves to recruit the enzymatic machinery necessary for the subsequent ubiquitination of the target protein.

Molecular Recognition and Binding Specificity of the cIAP1 Ligand Component

The ligand portion of the conjugate mimics endogenous molecules, such as the Second Mitochondria-derived Activator of Caspases (Smac), which naturally regulate IAP proteins. nih.govmdpi.com The binding of these ligands to cIAP1 is mediated by specific domains within the protein known as Baculovirus IAP Repeat (BIR) domains. wikipedia.orgnih.gov cIAP1 possesses three such domains (BIR1, BIR2, BIR3), which exhibit modularity and diversified binding specificities for different protein partners. nih.govnih.gov

Research has shown that the BIR3 domain is crucial for binding Smac and its mimetics, while the BIR1 domain is responsible for interacting with other proteins like the TNF receptor-associated factor 2 (TRAF2). nih.gov The specificity of the cIAP1 ligand component is determined by its ability to fit into the binding groove of a particular BIR domain, primarily the BIR3 domain. nih.gov Small-molecule Smac mimetics have been developed with high affinity and selectivity for cIAP1 and its homolog cIAP2 over other IAP family members like X-linked inhibitor of apoptosis protein (XIAP). nih.gov This selectivity is crucial for precisely engaging the desired E3 ligase.

| IAP Protein | Binding Affinity (Ki, nM) | Selectivity (cIAP1 vs. XIAP) |

|---|---|---|

| cIAP1 | 4.0 | 613-fold |

| XIAP | 2450 | |

| cIAP2 | 11.6 | - |

Ligand-Induced Autoubiquitylation of cIAP1

In its inactive state, the cIAP1 protein exists in a compact, monomeric conformation where its E3 ligase activity is auto-inhibited. nih.govnih.gov This is achieved by the sequestration of the C-terminal RING (Really Interesting New Gene) domain, which is responsible for the catalytic activity. nih.govnih.gov The binding of a ligand, such as the cIAP1-targeting moiety of Conjugate 10, to the BIR3 domain induces a significant conformational change. nih.govnih.gov

This rearrangement exposes the RING domain, facilitating its dimerization with another cIAP1 RING domain. nih.gov This dimerization is a prerequisite for the activation of its E3 ubiquitin ligase function. researchgate.net Once activated, cIAP1 catalyzes its own ubiquitination, a process known as autoubiquitylation. nih.govresearchgate.net This self-tagging with ubiquitin chains marks the cIAP1 protein itself for degradation by the proteasome, a mechanism that can be leveraged by PROTACs but also means the degrader can self-limit its own effects. researchgate.net

Ternary Complex Formation and Its Kinematic Implications for Target Protein Degradation

Following the engagement of cIAP1, the bifunctional nature of the conjugate drives the next critical step: the formation of a three-part complex. This event is the cornerstone of induced proximity-based protein degradation.

Principles of Induced Proximity in Protein Degradation

Targeted protein degradation by heterobifunctional molecules like this compound operates on the principle of "induced proximity". nih.gov The conjugate acts as a molecular bridge, simultaneously binding to both the cIAP1 E3 ligase and a separate target protein. acs.org This action brings the target protein into close proximity with the activated E3 ligase, something that would not naturally occur. youtube.com

This forced association results in the formation of a key intermediate known as a ternary complex, comprising the Target Protein, the cIAP1 Ligand-Linker Conjugate, and the cIAP1 E3 ligase. acs.orgpromega.com The stability and conformation of this ternary complex are critical determinants of the efficiency of the subsequent degradation process. nih.govnih.gov The formation of this complex can exhibit cooperativity, where the binding of the first two components enhances the binding of the third, leading to a more stable complex and more efficient degradation. acs.orgnih.gov

Catalytic Mechanism of Substrate Ubiquitination by the E3 Ligase

Once the ternary complex is formed, cIAP1 acts as the catalytic engine for tagging the target protein for destruction. This process is part of the larger ubiquitin-proteasome system and involves a three-step enzymatic cascade. cam.ac.ukyoutube.com

Activation (E1): A ubiquitin-activating enzyme (E1) uses ATP to adenylate the C-terminus of a ubiquitin molecule and then forms a thioester bond with it. cam.ac.ukyoutube.com

Conjugation (E2): The activated ubiquitin is transferred from the E1 to a cysteine residue on a ubiquitin-conjugating enzyme (E2). cam.ac.ukyoutube.com Studies have shown that cIAP1 can work with E2 enzymes of the UbcH5 subfamily. nih.gov

Ligation (E3): The cIAP1 E3 ligase, as a RING-type ligase, functions as a scaffold. nih.govcam.ac.uk It binds both the ubiquitin-loaded E2 enzyme and the target protein (substrate) within the ternary complex. cam.ac.uk It positions the E2-ubiquitin conjugate in such a way that it facilitates the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the surface of the target protein. cam.ac.uk

This process is repeated multiple times to create a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal. cam.ac.uk

Role of the Ubiquitin-Proteasome System in Subsequent Degradation

The final stage of the mechanism is the disposal of the now-ubiquitinated target protein. The polyubiquitin tag serves as a recognition marker for the 26S proteasome, a large, multi-catalytic protease complex within the cell. mdpi.comnih.gov

The proteasome recognizes and binds to the polyubiquitinated target protein. It then unfolds the protein and feeds it into its central catalytic core, where it is cleaved into small peptides. mdpi.com The ubiquitin molecules are typically cleaved off during this process and recycled for use in subsequent ubiquitination reactions. youtube.com This entire process effectively eliminates the target protein from the cell, leading to the desired therapeutic effect. acs.org Importantly, the cIAP1 Ligand-Linker Conjugate is not degraded and can proceed to mediate further cycles of target protein degradation, allowing it to act catalytically. youtube.com

Differential Degradation Pathways of cIAP1 and Other Inhibitor of Apoptosis Proteins (IAPs) Induced by cIAP1 Ligand-Linker Conjugates

Proteins in the Inhibitor of Apoptosis (IAP) family, including cIAP1, cIAP2, and X-linked inhibitor of apoptosis protein (XIAP), are key regulators of cell death and survival. springermedizin.de Molecules engineered using components like cIAP1 Ligand-Linker Conjugate 10, often referred to as SNIPERs, exhibit distinct mechanisms for degrading different IAP members. This differential activity is crucial for their biological effects.

The primary mode of action involves the IAP ligand portion of the conjugate binding to the BIR3 domain of cIAP1. researchgate.net This binding event is sufficient to induce a conformational change in cIAP1, triggering its intrinsic E3 ligase activity and leading to its own ubiquitination (autoubiquitination) and subsequent degradation by the proteasome. nih.govmerckmillipore.com This process is a direct consequence of the IAP antagonist module of the degrader. nih.gov

In contrast, the degradation of other IAPs, such as XIAP, and the intended target protein of the SNIPER molecule, follows a different mechanistic pathway. For these proteins, simple binding of the degrader is not enough. Instead, the formation of a ternary complex is required. nih.govnih.gov This complex consists of the SNIPER molecule simultaneously binding to both the target protein (e.g., XIAP) and the E3 ligase (cIAP1). The proximity induced by this complex allows cIAP1 to ubiquitinate the target protein, marking it for proteasomal degradation. nih.gov

Studies on SNIPERs with a structure analogous to what would be formed with cIAP1 Ligand-Linker Conjugate 10 have provided clear evidence for these distinct degradation pathways. For instance, a SNIPER designed to degrade BRD4, when engineered with a non-functional BRD4-binding component, could still induce the degradation of cIAP1 but not XIAP or BRD4. nih.govnih.gov This demonstrates that cIAP1 degradation is independent of ternary complex formation, whereas XIAP degradation is critically dependent on it. nih.govnih.gov

Furthermore, the ubiquitination process initiated by cIAP1-based degraders is complex. Research has shown that the efficacy of these degraders relies on the K63-specific E2 enzyme, UBE2N. nih.gov UBE2N-catalyzed K63-linked ubiquitin chains appear to facilitate the assembly of more complex branched ubiquitin chains (K48/K63 and K11/K48), which are potent signals for proteasomal recruitment and degradation. nih.gov

The degradation of cIAP2 is also linked to cIAP1 activity. However, the depletion of cIAP2 often occurs with slower kinetics compared to cIAP1. Mechanistic studies have revealed that the degradation of cIAP2 is dependent on the presence and E3 ligase activity of cIAP1.

The differential degradation pathways induced by cIAP1-recruiting degraders are summarized in the table below.

| Protein | Degradation Mechanism | Requirement for Ternary Complex | Key Enzymatic Machinery |

| cIAP1 | Autoubiquitination and proteasomal degradation triggered by direct binding of the IAP ligand. nih.govmerckmillipore.com | No nih.govnih.gov | UBE2N (for K63-linked chains), leading to complex branched ubiquitin chains. nih.gov |

| XIAP | Ubiquitination by cIAP1 followed by proteasomal degradation. nih.govnih.gov | Yes nih.govnih.gov | cIAP1 E3 ligase activity. |

| Target Protein | Ubiquitination by cIAP1 followed by proteasomal degradation. medchemexpress.comnih.gov | Yes nih.gov | cIAP1 E3 ligase activity. |

| cIAP2 | Degradation dependent on the presence and E3 ligase activity of cIAP1. | Implied dependence on cIAP1 activity. | cIAP1 E3 ligase activity. |

Biological Evaluation and Functional Applications of Ciap1 Ligand Linker Conjugates 10 in Research

In Vitro Assessment of Protein Degradation Efficacy in Cellular Systems

The primary function of a PROTAC derived from cIAP1 Ligand-Linker Conjugate 10 is to induce the degradation of a specific protein of interest (POI). The efficacy of this process is rigorously assessed in vitro using various cellular systems, typically cancer cell lines relevant to the POI. The evaluation hinges on quantifying the reduction of the target protein levels following treatment with the degrader molecule.

A standard method for this assessment is Western blot analysis, which allows for the visualization and quantification of the remaining POI after a specific incubation period. nih.gov From these experiments, key parameters such as the DC₅₀ (concentration of the degrader required to achieve 50% degradation of the POI) and Dₘₐₓ (the maximum percentage of degradation achieved) are determined. These values provide a clear measure of the degrader's potency and efficacy.

For instance, a hypothetical degrader, "Degrader-X," synthesized using cIAP1 Ligand-Linker Conjugate 10 and a ligand for a target oncoprotein, would be tested across a panel of cell lines. The results would typically be presented in a data table to compare its effectiveness in different cellular contexts.

Table 1: Illustrative In Vitro Degradation Profile of Hypothetical "Degrader-X" This table is for illustrative purposes and does not represent actual experimental data.

| Cell Line | Target Protein | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |

| MM1.S (Multiple Myeloma) | Oncoprotein A | 24 | 15 | >90% |

| PC-3 (Prostate Cancer) | Oncoprotein A | 24 | 45 | >85% |

| HuH-7 (Hepatocellular Carcinoma) | Oncoprotein A | 24 | 80 | >80% |

The binding of cIAP1-recruiting ligands, like those in Conjugate 10, often leads to the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 itself. patsnap.comnih.gov Therefore, in vitro assessment also typically involves monitoring the levels of cIAP1, as its degradation is a hallmark of the mechanism of action for these compounds. nih.gov

Modulation of Cellular Apoptosis and Cell Survival Pathways

By inducing the degradation of cIAP1, molecules derived from cIAP1 Ligand-Linker Conjugates 10 can profoundly impact cell fate. cIAP1 is a key suppressor of apoptosis (programmed cell death), and its removal can sensitize cancer cells to apoptotic signals. numberanalytics.compatsnap.com The degradation of cIAP1 lifts its inhibitory brake on caspases, the key executioner proteins of apoptosis, thereby promoting cell death. numberanalytics.com Degraders based on this mechanism have been shown to activate caspases-3 and -7, which are central to the apoptotic cascade. medchemexpress.com

Furthermore, cIAP1 is a critical regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a major role in promoting cell survival. numberanalytics.commdpi.com The degradation of cIAP1 can disrupt this pathway, further contributing to the demise of cancer cells by inhibiting pro-survival signals. medchemexpress.com This dual action of directly promoting apoptosis and inhibiting survival pathways makes these degraders potent anti-cancer agents in research settings.

The impact on cell survival is typically quantified using cell viability assays. The IC₅₀ value, or the concentration of a compound that inhibits cell growth by 50%, is a standard measure of cytotoxic potency.

Table 2: Illustrative Biological Activity of Hypothetical "Degrader-X" This table is for illustrative purposes and does not represent actual experimental data.

| Cell Line | Cell Viability IC₅₀ (nM) | Caspase-3/7 Activation (Fold Change) |

| MM1.S (Multiple Myeloma) | 25 | 5.2 |

| PC-3 (Prostate Cancer) | 70 | 3.8 |

| HuH-7 (Hepatocellular Carcinoma) | 150 | 2.5 |

Studies with Smac mimetics, which also function by antagonizing IAP proteins, have shown that the degradation of cIAP1 is a key event that sensitizes tumor cells to apoptosis, particularly in the presence of signals like TNFα. patsnap.comnih.govnih.gov

Utility in Investigating Protein Homeostasis and Pathological Mechanisms

This compound provide a powerful chemical tool for fundamental research into protein homeostasis—the cellular balance of protein synthesis, folding, and degradation. nih.gov By enabling the creation of degraders for virtually any protein of interest, these conjugates allow researchers to perform "chemical knockdowns" to study the function of a specific protein with high temporal resolution.

A key area of investigation is the ubiquitin code, which determines the fate of a protein. Research has revealed that cIAP1-based degraders induce degradation through a distinct mechanism involving complex, branched ubiquitin chains (specifically K11, K48, and K63 linkages). nih.gov This is different from the ubiquitin chains typically assembled by other commonly used E3 ligases like VHL and CRBN, highlighting the diversity of the ubiquitin system. nih.gov Understanding these unique ubiquitination patterns is crucial for deciphering the pathological mechanisms of diseases characterized by protein dysregulation, such as cancer and neurodegenerative disorders. nih.govnih.gov

Furthermore, these tools help dissect the complex interplay between different cell death pathways, such as apoptosis and necroptosis, which are both regulated by cIAP1. numberanalytics.comnih.gov By selectively degrading cIAP1, researchers can investigate how its absence shifts the balance and determines whether a cell lives or dies, and by which mechanism. This is particularly relevant for studying cellular responses to stress, such as endoplasmic reticulum (ER) stress, where cIAP1 has been shown to play a protective role. researchgate.netnih.gov

Application as Chemical Tools for Exploring Novel Therapeutic Strategies in Preclinical Models

The primary application of this compound in preclinical research is the development and validation of novel therapeutic strategies, predominantly in oncology. patsnap.comnih.gov By synthesizing a PROTAC that targets a known cancer-driving protein (oncoprotein), researchers can test the hypothesis that the degradation of this specific protein is a viable therapeutic approach.

This strategy offers several advantages. It allows for the investigation of proteins previously considered "undruggable" by conventional inhibitors. It also provides a means to explore synergistic effects with other treatments. For example, cIAP1/2 inhibitors have been shown in preclinical studies to sensitize cancer cells to standard chemotherapies and to enhance the efficacy of immunotherapies. patsnap.comnih.gov A degrader built from Conjugate 10 could be used to test combination strategies in various cancer models, such as cell lines and patient-derived xenografts.

The use of these chemical tools helps to:

Validate new drug targets: Demonstrating that the induced degradation of a protein leads to cancer cell death in a preclinical model provides strong validation for that protein as a therapeutic target. nih.govspringermedizin.de

Explore resistance mechanisms: Researchers can investigate how cancer cells might develop resistance to a specific degrader, providing insights for designing next-generation therapies.

Probe complex signaling networks: By observing the downstream cellular effects of degrading a single protein, scientists can better understand its role within the complex signaling networks that drive disease. mdpi.comnih.gov

In essence, this compound serve as a foundational component for creating sophisticated chemical probes to explore and validate innovative therapeutic concepts before they advance toward clinical development. medchemexpress.compatsnap.com

Structure Activity Relationship Sar Studies and Conjugate Optimization

Systematic Analysis of cIAP1 Ligand Modifications on Degradation Potency and Selectivity

The choice of the cIAP1 ligand is a foundational element in the design of a potent degrader. Modifications to this ligand can significantly impact its binding affinity for cIAP1, which in turn influences the efficiency of ternary complex formation and subsequent protein degradation. Early SNIPERs utilized bestatin (B1682670) and its derivatives as cIAP1 ligands. nih.govsigmaaldrich.com More recent developments have incorporated higher-affinity IAP ligands, such as derivatives of LCL161, leading to improved degradation efficiency. nih.govnih.gov

A critical aspect of the cIAP1 ligand's function is its ability to induce the autoubiquitination and degradation of cIAP1 itself. This is often observed with potent IAP antagonists. nih.govnih.gov While this can be a desired effect in certain therapeutic contexts, particularly in oncology, it also highlights the need for careful tuning of the cIAP1 ligand to achieve the desired balance between target protein degradation and cIAP1 modulation. In some cases, the degradation of the target protein requires the formation of a ternary complex, whereas cIAP1 degradation is triggered by the direct binding of the IAP antagonist moiety. nih.gov

Below is a table illustrating how modifications to the cIAP1 ligand in a series of Bruton's tyrosine kinase (BTK) degraders can affect their degradation potency.

| Compound/Modification | cIAP1 Ligand Type | Target Protein | Cell Line | DC₅₀ (nM) |

| SNIPER-12 | Aminopyrazole derivative | BTK | THP-1 | 182 ± 57 |

| SNIPER-13 | Aminopyrazole derivative | BTK | THP-1 | >1000 |

This table presents hypothetical data based on findings that demonstrate how variations in the cIAP1 ligand can significantly alter the degradation potency of a PROTAC.

Influence of Linker Length and Chemical Composition on Ternary Complex Formation and Degradation Activity

The linker component of a cIAP1-based degrader is far from being a passive spacer. Its length, chemical composition, and rigidity play a pivotal role in dictating the geometry of the ternary complex and, consequently, the degradation activity. An optimal linker facilitates a productive orientation between cIAP1 and the target protein, enabling efficient ubiquitin transfer.

Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both proteins. Conversely, a linker that is too long might result in a less stable ternary complex due to increased conformational flexibility and a higher entropic penalty upon complex formation.

The chemical composition of the linker also has a profound impact. Polyethylene glycol (PEG) and alkyl chains are commonly used linker motifs due to their synthetic accessibility and ability to provide the necessary spacing. The introduction of rigid elements, such as aromatic rings or alkynes, can restrict the conformational freedom of the linker, which can sometimes lead to more potent and selective degraders by pre-organizing the molecule for optimal ternary complex formation. The hydrophilicity of the linker can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

The following table demonstrates the effect of varying linker length on the degradation of a target protein.

| Conjugate | Linker Type | Linker Length (atoms) | Target Protein | Cell Line | Degradation Potency (DC₅₀) |

| Compound A | Alkyl | 9 | ERα | MCF-7 | +++ |

| Compound B | Alkyl | 12 | ERα | MCF-7 | ++++ |

| Compound C | Alkyl | 16 | ERα | MCF-7 | +++++ |

| Compound D | Alkyl | 19 | ERα | MCF-7 | +++ |

| Compound E | Alkyl | 21 | ERα | MCF-7 | ++ |

This table is a representative example based on published studies showing a clear dependence of degradation efficacy on linker length, with an optimal length providing the highest potency.

Assessment of Linker Attachment Points and Their Impact on Conjugate Functionality

The points at which the linker is attached to both the cIAP1 ligand and the target protein ligand are critical determinants of a PROTAC's functionality. The exit vector, or the position of linker attachment, must be carefully chosen to avoid disrupting the key interactions required for binding to either cIAP1 or the target protein.

Typically, linker attachment sites are selected in solvent-exposed regions of the parent ligands, as identified through co-crystal structures or computational modeling. An incorrectly placed linker can abrogate the binding affinity of the ligand for its protein partner, rendering the PROTAC inactive.

Furthermore, the attachment point can influence the relative orientation of the two proteins within the ternary complex. This orientation is crucial for positioning a lysine (B10760008) residue on the surface of the target protein in proximity to the E2 ubiquitin-conjugating enzyme associated with cIAP1. Even subtle changes in the attachment point can lead to significant differences in degradation efficiency and selectivity. For instance, altering the linker attachment site on a kinase inhibitor has been shown to switch the degradation selectivity between different members of a kinase family.

The table below illustrates the impact of different linker attachment points on the degradation of a target protein.

| Conjugate | Linker Attachment Point on Target Ligand | Linker Attachment Point on cIAP1 Ligand | Target Protein | Degradation Activity |

| Conjugate X | Position A | Position Y | Protein Z | High |

| Conjugate Y | Position B | Position Y | Protein Z | Moderate |

| Conjugate Z | Position A | Position Z | Protein Z | Low |

This table provides a conceptual representation of how altering the linker attachment points on either the target ligand or the E3 ligase ligand can significantly impact the degradation activity of a PROTAC.

Principles for Rational Design toward Enhanced Degradation Efficiency and Specificity

The cumulative knowledge from SAR studies has led to the development of rational design principles for creating more effective and specific cIAP1-based degraders. These principles integrate structural biology, computational modeling, and synthetic chemistry to navigate the complex landscape of PROTAC optimization.

A key principle is the concept of "cooperativity" in ternary complex formation. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is often associated with more potent degradation. This can be achieved by designing linkers that establish favorable interactions with both proteins in the ternary complex.

Computational approaches, including molecular dynamics simulations and artificial intelligence-driven methods, are becoming increasingly valuable for predicting the structure and stability of ternary complexes. acs.orgnih.gov These tools can help to rationalize experimental SAR data and guide the design of new conjugates with improved properties. By modeling the interactions between the PROTAC, cIAP1, and the target protein, researchers can make more informed decisions about ligand selection, linker design, and attachment points. acs.orgnih.gov

The ultimate goal of rational design is to move beyond empirical, trial-and-error approaches towards a more predictive and efficient process for developing cIAP1-based degraders with tailored properties. This includes not only maximizing degradation potency but also fine-tuning selectivity to minimize off-target effects and enhance the therapeutic window. The continuous refinement of these design principles holds great promise for the future of targeted protein degradation as a therapeutic modality.

Advanced Research Methodologies and Future Perspectives

Biophysical Techniques for Investigating Protein-Ligand and Ternary Complex Interactions

A cornerstone of developing effective cIAP1-based degraders is a thorough understanding of the binding events between the conjugate, cIAP1, and the target protein. Several biophysical techniques are instrumental in elucidating the kinetics and thermodynamics of these interactions, which are critical for the formation of a stable and productive ternary complex. broadinstitute.orgjove.com

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time binding kinetics and affinity. nih.goviu.edunih.gov In the context of cIAP1 conjugates, SPR can be employed to characterize the binary interactions between the cIAP1 ligand portion of the conjugate and the cIAP1 protein, as well as the interaction between the POI-binding moiety and its target. nih.govspringernature.com Furthermore, SPR is invaluable for studying the formation of the ternary complex (cIAP1-conjugate-POI), providing insights into the cooperativity of binding. broadinstitute.orgjove.com Cooperativity, a measure of how the binding of one component influences the binding of the other, is a key parameter in optimizing degrader efficiency.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of binding interactions by directly measuring the heat released or absorbed during a binding event. malvernpanalytical.commdpi.comjaptamers.co.uk ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary interactions. malvernpanalytical.commdpi.com This information is crucial for understanding the driving forces behind complex formation and can guide the rational design of the linker to improve ternary complex stability. nih.govnih.gov

Other techniques such as Biolayer Interferometry (BLI) , which is similar in principle to SPR, and Nuclear Magnetic Resonance (NMR) spectroscopy also contribute to a comprehensive biophysical characterization. broadinstitute.orgnih.gov NMR can provide structural details of the protein-ligand and ternary complexes in solution, complementing the kinetic and thermodynamic data from SPR and ITC. nih.gov X-ray crystallography has also been used to obtain high-resolution structural snapshots of degrader-mediated ternary complexes involving cIAP1, offering unprecedented insights into the specific molecular interactions at the interface. researchgate.netresearchgate.net

The following table summarizes key biophysical parameters often determined for cIAP1-based degraders:

| Technique | Parameter Measured | Significance in Degrader Development |

| Surface Plasmon Resonance (SPR) | Kon, Koff, Kd (Affinity), Cooperativity (α) | Determines binding and dissociation rates, overall affinity, and synergy in ternary complex formation. nih.govresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Kd (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Provides a full thermodynamic profile of binding, revealing the driving forces of the interaction. malvernpanalytical.commdpi.com |

| X-Ray Crystallography | 3D Atomic Structure | Reveals precise protein-protein and protein-ligand interactions within the ternary complex. researchgate.netresearchgate.net |

| NMR Spectroscopy | Solution-state structure and dynamics | Characterizes conformational changes and binding interfaces in a solution environment. nih.gov |

Cellular and Biochemical Assays for Comprehensive Functional Characterization of Protein Degradation

While biophysical methods confirm binding, cellular and biochemical assays are essential to verify that this binding translates into functional protein degradation within a biological context. abcam.com These assays are designed to measure the extent of POI degradation, the underlying ubiquitination process, and the downstream cellular consequences.

Western blotting is a fundamental technique used to quantify the reduction in POI levels following treatment with a cIAP1 conjugate. nih.gov By separating proteins by size and probing with specific antibodies, researchers can visually assess the dose-dependent degradation of the target protein. nih.gov Similarly, levels of cIAP1 itself can be monitored, as some cIAP1-based degraders also induce its auto-ubiquitination and degradation. jst.go.jpacs.orgnih.gov

Mass spectrometry-based proteomics offers a more global and unbiased approach to quantify changes in the proteome. This powerful technique can confirm the specific degradation of the intended target while also identifying any off-target effects, where other proteins are unintentionally degraded.

To confirm that degradation is occurring via the ubiquitin-proteasome system, ubiquitination assays are performed. These assays typically involve immunoprecipitating the POI and then using an antibody that recognizes ubiquitin to detect its polyubiquitination. Recent studies have revealed that cIAP1-recruiting degraders can induce the formation of branched ubiquitin chains (e.g., K63-linked chains that are further modified with K11/K48 linkages), a unique "ubiquitin code" that signals for proteasomal degradation. researchgate.netnih.govciteab.com Assays can be designed to detect these specific ubiquitin chain types.

The functional consequences of POI degradation are assessed through various cell-based assays . These can include cell viability assays to measure anti-proliferative or cytotoxic effects, apoptosis assays (e.g., measuring cleaved caspase-3 or PARP cleavage), or assays that measure specific cellular phenotypes associated with the loss of the POI's function. nih.govnih.gov

The table below outlines common assays for functional characterization:

| Assay Type | Specific Technique | Purpose |

| Protein Degradation | Western Blot, Mass Spectrometry, ELISA | To quantify the reduction in the levels of the target protein and assess selectivity. nih.govresearchgate.net |

| Ubiquitination | Immunoprecipitation followed by Western Blot | To detect the polyubiquitination of the target protein, confirming the mechanism of action. nih.gov |

| Cellular Function | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To measure the downstream effect of protein degradation on cell proliferation or death. |

| Apoptosis | Caspase Activity Assays, Annexin V Staining | To determine if protein degradation induces programmed cell death. nih.gov |

Application of Computational Chemistry and Molecular Dynamics Simulations in Conjugate Design and Prediction

The rational design of potent and selective cIAP1 conjugates is increasingly being guided by computational chemistry and molecular dynamics (MD) simulations. computabio.comdimensioncap.com These in silico methods allow researchers to model and predict the behavior of these complex molecules, saving time and resources in the drug discovery process. aragen.com

Molecular docking is used to predict the binding poses of the cIAP1 ligand and the POI ligand in their respective binding pockets. More advanced docking protocols are now being developed to model the entire ternary complex, which is a significant challenge due to the flexibility of the linker and the extensive protein-protein interface. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ternary complex, capturing its conformational changes and stability over time. computabio.comacs.orgnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, MD can help to:

Assess the stability of the ternary complex. nih.gov

Optimize the length and composition of the linker to promote favorable protein-protein interactions. acs.org

Predict the cooperativity of ternary complex formation.

Identify key residues at the protein-protein interface that are critical for complex stability. acs.org

These computational insights are invaluable for generating hypotheses that can be tested experimentally, leading to a more efficient design-build-test-learn cycle in the development of cIAP1 conjugates. aragen.com

Exploration of Strategies to Circumvent and Understand Resistance Mechanisms to Targeted Protein Degradation

As with any targeted therapy, the development of resistance is a significant clinical challenge. For cIAP1-based degraders, resistance can emerge through various mechanisms that prevent the formation of the ternary complex or disrupt the downstream degradation process. nih.gov

One of the primary mechanisms of resistance is the mutation of proteins involved in the degradation pathway. nih.govmtroyal.ca Mutations in cIAP1 or the target protein can alter the binding site of the conjugate, reducing its affinity and preventing the formation of a stable ternary complex. nih.govmtroyal.caresearchgate.net Similarly, mutations in other components of the ubiquitin-proteasome system can also lead to resistance. nih.govh1.co

Another resistance mechanism is the downregulation or loss of expression of essential components. For example, cancer cells could reduce the expression of cIAP1, making it a less available E3 ligase for the conjugate to hijack. nih.gov

Strategies to understand and circumvent resistance include:

Deep mutational scanning: This technique can be used to systematically identify all possible mutations in cIAP1 or the target protein that could confer resistance. nih.govmtroyal.ca

Development of next-generation degraders: This could involve designing conjugates that bind to different regions of the target protein or cIAP1, or that can overcome the effects of specific mutations.

Recruiting alternative E3 ligases: If resistance arises due to a defect in the cIAP1 pathway, it may be possible to use a degrader that recruits a different E3 ligase, such as VHL or CRBN. nih.govh1.co Studies have shown that cell lines resistant to a CRBN-based PROTAC can remain sensitive to a VHL-based one, and vice-versa, highlighting the potential of this E3-ligase-switching strategy. h1.co

Combination therapies: Combining a cIAP1-based degrader with other therapeutic agents could help to prevent or overcome resistance by targeting multiple cellular pathways simultaneously.

Understanding the molecular basis of resistance is crucial for the long-term success of TPD therapies. By proactively investigating these mechanisms, researchers can develop strategies to ensure the durable efficacy of cIAP1 ligand-linker conjugates in the clinic. frontiersin.org

Q & A

Q. What is the mechanistic role of cIAP1 Ligand-Linker Conjugate 10 in targeted protein degradation?

cIAP1 Ligand-Linker Conjugate 10 facilitates proteasomal degradation by recruiting the E3 ubiquitin ligase cIAP1 to a target protein via a PROTAC linker. The IAP ligand binds to cIAP1, while the linker connects to a target-binding moiety, enabling the formation of a ternary complex. This triggers ubiquitination of the target protein, leading to its degradation . Methodologically, validate this mechanism using ubiquitination assays (e.g., Western blot for polyubiquitin chains) and proteasome inhibition controls (e.g., MG132 treatment) to confirm degradation dependence on the ubiquitin-proteasome system .

Q. How should researchers design in vitro experiments to assess the degradation efficacy of cIAP1 Ligand-Linker Conjugate 10?

Key steps include:

- Cell line selection : Use cancer models (e.g., hematological or solid tumor lines) with endogenous cIAP1 expression. Confirm baseline cIAP1 levels via qPCR or Western blot .

- Dose-response assays : Treat cells with escalating doses (e.g., 0.1–10 µM) and measure target protein levels over 24–72 hours using quantitative methods like ELISA or flow cytometry .

- Controls : Include negative controls (linker-only conjugates) and positive controls (established PROTACs) .

Q. What are critical considerations for validating target engagement of cIAP1 Ligand-Linker Conjugate 10?

Employ orthogonal assays:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity between the conjugate and cIAP1 .

- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of cIAP1-ligand interactions under thermal stress .

- Competitive binding assays : Use unlabeled IAP ligands to disrupt conjugate binding and verify specificity .

Q. How can researchers ensure data reproducibility in studies involving cIAP1 Ligand-Linker Conjugates?

Follow standardized protocols:

- Batch consistency : Synthesize conjugates with ≥95% purity (HPLC-validated) and characterize via mass spectrometry .

- Replicate experiments : Perform triplicate biological replicates with independent cell passages .

- Data normalization : Use housekeeping proteins (e.g., GAPDH) for Western blots and include vehicle-treated controls in dose-response curves .

Q. What statistical methods are recommended for analyzing dose-dependent degradation data?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. Apply one-way ANOVA with Bonferroni correction for multi-group comparisons, and report means ± SD for triplicate experiments .

Advanced Research Questions

Q. How can discrepancies between protein degradation efficacy and functional outcomes (e.g., apoptosis) be resolved?

Contradictions may arise due to off-target effects or compensatory pathways. Address this by:

- Multi-omics profiling : Perform RNA-seq or phosphoproteomics to identify compensatory signaling pathways .

- Functional redundancy assays : Knock down cIAP2 or XIAP to assess dependency on cIAP1 .

- Phenotypic validation : Use caspase-3/7 activity assays or Annexin V staining to correlate degradation with apoptosis .

Q. What strategies optimize linker chemistry in cIAP1 Ligand-Linker Conjugates to enhance proteasome recruitment?

Systematic approaches include:

- Linker length screening : Test PEG-based linkers (e.g., m-PEG4-C6) to balance hydrophilicity and steric flexibility .

- Bifunctional linkers : Incorporate click chemistry handles (e.g., azide/alkyne) for modular conjugation to diverse warheads .

- In silico modeling : Use molecular dynamics simulations to predict linker conformations that stabilize ternary complexes .

Q. How can researchers address poor tissue penetration of cIAP1 Ligand-Linker Conjugates in in vivo models?

- Formulation optimization : Use nanoparticle encapsulation or lipid conjugation to improve bioavailability .

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

- Tissue-specific targeting : Conjugate tissue-homing peptides (e.g., RGD for tumors) to enhance localization .

Q. What methodologies assess off-target effects on cIAP2 or other IAP family members?

Q. How can integrated omics approaches validate degradation specificity in complex biological systems?

Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.